3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]aniline
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Overview
Description
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound that features a benzoxazole moiety and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with the Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Dichlorophenyl Group: The final step involves the condensation of the intermediate with a dichlorophenyl compound under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE: shares similarities with other benzoxazole derivatives and dichlorophenyl compounds.
Benzoxazole Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Dichlorophenyl Compounds: These compounds are often explored for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H14Cl2N2O |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H14Cl2N2O/c23-17-11-10-15(19(24)14-17)6-4-12-25-18-7-3-5-16(13-18)22-26-20-8-1-2-9-21(20)27-22/h1-14H/b6-4+,25-12? |
InChI Key |
XIMDVYJOEZPUNX-DJBTXWDTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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